molecular formula C15H15N3OS B5555083 N-{4-[(phenylcarbamothioyl)amino]phenyl}acetamide

N-{4-[(phenylcarbamothioyl)amino]phenyl}acetamide

Cat. No.: B5555083
M. Wt: 285.4 g/mol
InChI Key: BHHCZUMCEGEZIU-UHFFFAOYSA-N
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Description

N-{4-[(phenylcarbamothioyl)amino]phenyl}acetamide is an organic compound with the molecular formula C15H15N3OS. It is known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a phenylcarbamothioyl group attached to an acetamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(phenylcarbamothioyl)amino]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(phenylcarbamothioyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(phenylcarbamothioyl)amino]phenyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(phenylcarbamothioyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(phenylcarbamothioyl)amino]benzenesulfonyl}acetamide
  • N-{4-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide}

Uniqueness

N-{4-[(phenylcarbamothioyl)amino]phenyl}acetamide is unique due to its specific chemical structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit higher potency or selectivity towards certain molecular targets .

Properties

IUPAC Name

N-[4-(phenylcarbamothioylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-11(19)16-13-7-9-14(10-8-13)18-15(20)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHCZUMCEGEZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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